N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group to the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Miyaura borylation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Nucleophilic Reactions: The pyridine ring can act as a nucleophile in various reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions typically include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The pyridine ring can also interact with various molecular targets, potentially influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with similar boron-containing and pyridine structures.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound featuring a dioxaborolane group attached to a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: A related compound used in similar synthetic applications.
Properties
Molecular Formula |
C17H20BN3O3 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)14-11-13(7-10-20-14)21-15(22)12-5-8-19-9-6-12/h5-11H,1-4H3,(H,20,21,22) |
InChI Key |
HICZQVAOEZULIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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